molecular formula C13H15NO3 B2561098 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid CAS No. 933696-07-2

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

Cat. No.: B2561098
CAS No.: 933696-07-2
M. Wt: 233.267
InChI Key: HFUZTQLOCFRFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method includes the use of lactic acid as a catalyst in a solvent-free reaction at 80°C for 2.5 hours, monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.

Scientific Research Applications

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors, potentially modulating their activities. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is unique due to its specific structure, which combines a quinoline derivative with a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2-oxo-3,4-dihydroquinolin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-7-10-4-1-2-5-11(10)14(12)9-3-6-13(16)17/h1-2,4-5H,3,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUZTQLOCFRFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.